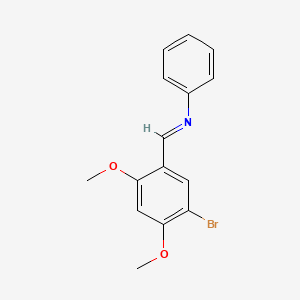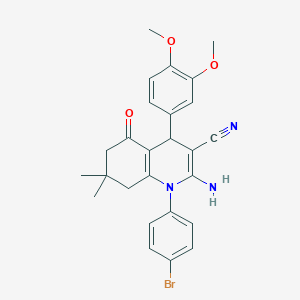![molecular formula C17H12BrCl2N5O3 B15011647 4-amino-N'-[(E)-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}methylidene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B15011647.png)
4-amino-N'-[(E)-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}methylidene]-1,2,5-oxadiazole-3-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-AMINO-N’-[(E)-{5-BROMO-2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-AMINO-N’-[(E)-{5-BROMO-2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the bromo and methoxy substituents: These groups can be introduced through electrophilic aromatic substitution reactions.
Condensation reaction: The final step involves the condensation of the oxadiazole derivative with an appropriate aldehyde or ketone to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
4-AMINO-N’-[(E)-{5-BROMO-2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
科学研究应用
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: Its properties could be useful in the development of new materials with specific electronic or optical characteristics.
Biological Research: The compound can be used as a probe to study biological processes or as a starting point for the synthesis of biologically active molecules.
作用机制
The mechanism by which 4-AMINO-N’-[(E)-{5-BROMO-2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
相似化合物的比较
Similar Compounds
4-AMINO-N’-[(E)-{5-BROMO-2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE: is similar to other oxadiazole derivatives, which also contain the oxadiazole ring but may have different substituents.
Pyrazole derivatives: These compounds have a similar nitrogen-containing heterocyclic structure and are known for their diverse biological activities.
Uniqueness
The uniqueness of 4-AMINO-N’-[(E)-{5-BROMO-2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE lies in its specific combination of substituents, which confer distinct chemical and biological properties
属性
分子式 |
C17H12BrCl2N5O3 |
|---|---|
分子量 |
485.1 g/mol |
IUPAC 名称 |
4-amino-N-[(E)-[5-bromo-2-[(2,4-dichlorophenyl)methoxy]phenyl]methylideneamino]-1,2,5-oxadiazole-3-carboxamide |
InChI |
InChI=1S/C17H12BrCl2N5O3/c18-11-2-4-14(27-8-9-1-3-12(19)6-13(9)20)10(5-11)7-22-23-17(26)15-16(21)25-28-24-15/h1-7H,8H2,(H2,21,25)(H,23,26)/b22-7+ |
InChI 键 |
GBPWXYYHPNQYFV-QPJQQBGISA-N |
手性 SMILES |
C1=CC(=C(C=C1Cl)Cl)COC2=C(C=C(C=C2)Br)/C=N/NC(=O)C3=NON=C3N |
规范 SMILES |
C1=CC(=C(C=C1Cl)Cl)COC2=C(C=C(C=C2)Br)C=NNC(=O)C3=NON=C3N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,4-dibromo-6-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B15011565.png)
![5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-2-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B15011567.png)
![(3E)-N-(4-bromophenyl)-3-{2-[(4-bromophenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B15011569.png)
![4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]-2-ethoxyphenyl furan-2-carboxylate](/img/structure/B15011572.png)
![Ethyl 5-[(3-chlorophenyl)carbamoyl]-2-{[(4-chlorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B15011580.png)


![6-[(2E)-2-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-N-(4-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B15011597.png)
![3-hydroxy-1,5-bis(4-methoxyphenyl)-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15011600.png)

![N'-[(2Z,3E)-4-(2-fluorophenyl)but-3-en-2-ylidene]octanehydrazide](/img/structure/B15011615.png)
![3,6-Diamino-2-(4-bromobenzoyl)-4-phenylthieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B15011618.png)
![3-amino-1-(3,4-dimethoxyphenyl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B15011625.png)
![2-amino-10-hydroxy-4-phenyl-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B15011626.png)
